molecular formula C26H27ClN2O5S B048805 (6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 112028-91-8

(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B048805
M. Wt: 515 g/mol
InChI Key: SYRVNJKDYWWNHD-AUSIDOKSSA-N
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Description

Synthesis Analysis

The synthesis of similar bicyclic structures involves multiple steps, including hydrolyzing, protecting amino groups, and esterification. For instance, a related compound was prepared with a yield reaching 84.6%, characterized by infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) (Deng Fu-li, 2007). Another synthesis pathway involved acylation, oxidation, protection of carboxy group in one pot, followed by rearrangement, chlorination, and methoxylation, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007).

Molecular Structure Analysis

Molecular structure analysis through methods such as X-ray diffraction reveals the intricate arrangement of atoms within these compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcased a monoclinic space group structure in crystals, demonstrating the complexity of these molecules (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include multi-component coupling reactions, highlighting their reactivity and potential for synthesis of diverse chemical structures. For example, a protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from simple aldehydes, amides, and maleic anhydride was developed, showcasing the compound's versatility in chemical synthesis (H. Neumann et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. For instance, studies on pseudopolymorphism and phase stability in solid forms of related compounds have provided insight into their hygroscopic nature and structural transitions (K. Ashizawa et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stereoselectivity, and potential for forming derivatives, are integral for exploring the utility of these compounds in synthesis and other chemical processes. Research on the reaction of singlet-excited and radicals with aryl-substituted benzofuranones, for example, sheds light on the antioxidant activity and hydrogen-donor propensity, which could be extrapolated to similar bicyclic structures (C. Lundgren et al., 2006).

Scientific Research Applications

Synthetic Utilities in Heterocyclic Chemistry

Research in the area of heterocyclic chemistry often focuses on the synthesis and application of complex molecules for various purposes, including pharmaceuticals, materials science, and as intermediates in organic synthesis. Compounds similar to the one mentioned are typically investigated for their potential roles in synthesizing heterocyclic compounds, which are crucial in drug development and other areas.

For example, research by Ibrahim, M. (2011) in the field of heterocyclic chemistry discusses synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlighting the importance of functional groups similar to those found in the compound of interest for the development of new synthetic methodologies (Ibrahim, 2011).

Catalytic Non-Enzymatic Kinetic Resolution

In the context of asymmetric synthesis, catalytic non-enzymatic kinetic resolution is a significant area of research. This process is vital for producing enantiomerically pure compounds from racemic mixtures, which is crucial in the pharmaceutical industry. The compound , with its complex structure and chirality, may find applications in studies related to the development of new catalysts or processes for kinetic resolution, as discussed in the work by Pellissier, H. (2011), which provides an overview of developments in catalytic non-enzymatic kinetic resolution (Pellissier, 2011).

Antimicrobial and Antioxidant Agents

The design and synthesis of new antimicrobial and antioxidant agents are crucial areas of research in medicinal chemistry. Compounds with heterocyclic structures and functional groups similar to the compound are often investigated for their potential biological activities. For instance, Raut, D. G., et al. (2020) explored benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities, demonstrating the relevance of structural features found in complex molecules for developing new therapeutic agents (Raut et al., 2020).

properties

IUPAC Name

benzhydryl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5S/c1-26(2,3)34-25(32)28-19-22(30)29-20(18(14-27)15-35-23(19)29)24(31)33-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21,23H,14-15H2,1-3H3,(H,28,32)/t19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVNJKDYWWNHD-AUSIDOKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471907
Record name Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS RN

112028-91-8
Record name Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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